2,3-Dihydroxybenzaldehyde
Overview
Description
2,3-Dihydroxybenzaldehyde is a compound that serves as a common intermediate in the synthesis of various biologically relevant molecules. It is characterized by the presence of two hydroxyl groups and an aldehyde functional group on a benzene ring. This structure makes it a versatile precursor in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Synthesis Analysis
The synthesis of isotopically labeled 2,3-dihydroxybenzaldehyde derivatives has been achieved through multi-step processes. For instance, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was synthesized from an acyclic, non-aromatic precursor, involving a cyclization and aromatization sequence to form 1,3-dimethoxybenzene, followed by a series of reactions including formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation to yield the desired product .
Molecular Structure Analysis
The molecular structure of 2,3-dihydroxybenzaldehyde derivatives can vary significantly depending on the substituents and modifications introduced during synthesis. For example, the structure of (E)-3,4-dihydroxybenzaldehyde 4-ethylthiosemicarbazone shows an E configuration around the C=N bond and a planar conformation due to intramolecular hydrogen bonding, which contributes to the stability of the molecule . Similarly, the structure of 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide displays dihedral angles between the 2,3-dihydroxybenzaldehyde unit and the attached groups, indicating the influence of intramolecular hydrogen bonding and π–π interactions on the overall molecular conformation .
Chemical Reactions Analysis
2,3-Dihydroxybenzaldehyde and its derivatives participate in various chemical reactions. For instance, the alkylation of 2,3-dihydroxybenzaldehyde has been reported to produce 2-hydroxy-3-octyloxybenzaldehyde, a precursor for SalEn-type complexes with transition metals . Additionally, the compound has been involved in self-terminated cascade reactions during ethanol upgrading, leading to the formation of methylbenzaldehydes through sequential aldol condensations and dehydrocyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydroxybenzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups contributes to the compound's ability to form hydrogen bonds, as seen in the extensive hydrogen bonding network in the crystal structure of (E)-3,4-dihydroxybenzaldehyde 4-ethylthiosemicarbazone . The compound's reactivity in chemical reactions, such as alkylation and condensation, is also a result of the aldehyde and hydroxyl functional groups .
Scientific Research Applications
Electrodeposition and Electrocatalytic Activity
2,3-Dihydroxybenzaldehyde (DHB) is used in oxidative electrodeposition on glassy carbon electrodes. Films derived from 2,3-DHB exhibit catalytic activity in the electrooxidation of NADH, a key component in biological redox reactions. This application is significant for designing biosensors based on enzymatic activities (Pariente et al., 1996).
Hydrogel Fabrication and Characterization
3,4-Dihydroxybenzaldehyde, a derivative of catechol, has been used to modify collagen to create hydrogels. These hydrogels exhibit improved thermal stability and enhanced enzymatic resistance, indicating potential for biomedical applications, particularly in tissue engineering (Duan et al., 2018).
Spectral Studies
Chlorinated 3,4-dihydroxybenzaldehydes have been examined using NMR spectroscopy to understand their chemical behavior in various solvents. This research contributes to a deeper understanding of the molecular structure and reactivity of these compounds (Kolehmainen et al., 1995).
Wine Oxidation Processes
Dihydroxybenzaldehyde plays a role in the oxidation of caffeic acid in wine. It reacts with flavanol compounds like catechin to produce colored compounds, influencing the color and flavor profile of wine (Lutter et al., 2007).
Anticorrosion Properties
3,4-Dihydroxybenzaldehyde has been shown to affect the microstructural and corrosion behavior of nanocrystalline Ni-W alloy coatings. It enhances the anticorrosion performance of these coatings, which is crucial in industrial applications (Kumar et al., 2019).
Synthesis of Complexes for Antidiabetic Activity
Complexes of Cr3+ with Schiff-bases of metformin and dihydroxybenzaldehydes, including 2,3-dihydroxybenzaldehyde, have been synthesized. These complexes have potential antidiabetic activity, opening avenues for pharmaceutical research (Mahmoud et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOUPGDGMCKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179411 | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxybenzaldehyde | |
CAS RN |
24677-78-9 | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24677-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24677-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDROXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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